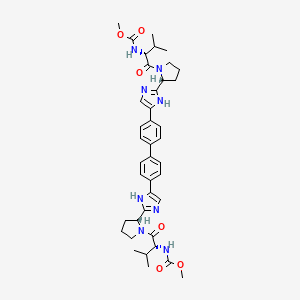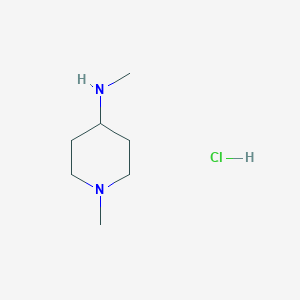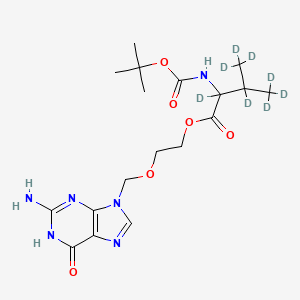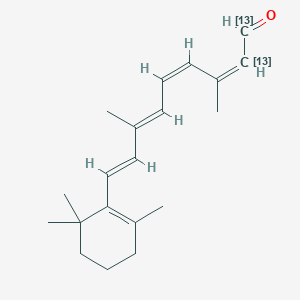
all-trans-Retinal-14,15-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
all-trans-Retinal-14,15-13C2: is a labeled retinal compound, specifically a carotenoid component of the visual pigments. It is a derivative of vitamin A and plays a crucial role in the visual cycle. The compound is converted to retinoic acid by retinal dehydrogenase, which is essential for various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-14,15-13C2 typically involves the incorporation of carbon-13 isotopes at specific positions in the retinal molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to achieve high yields and purity. The process may include multiple steps of purification and characterization to ensure the quality of the final product .
化学反応の分析
Types of Reactions: all-trans-Retinal-14,15-13C2 undergoes various types of chemical reactions, including:
Oxidation: Conversion to retinoic acid by retinal dehydrogenase.
Reduction: Reduction to retinol or other reduced forms.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Retinoic acid.
Reduction: Retinol and other reduced forms.
Substitution: Various substituted retinal derivatives depending on the reagents used.
科学的研究の応用
Chemistry: all-trans-Retinal-14,15-13C2 is used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and pathways .
Biology: In biological research, it is used to study the visual cycle and the role of retinal in vision. It helps in understanding the molecular mechanisms of vision and the function of visual pigments .
Medicine: The compound is used in medical research to study the effects of retinoids on various biological processes, including cell differentiation, growth, and development .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of retinoid-based drugs .
作用機序
all-trans-Retinal-14,15-13C2 exerts its effects by being converted to retinoic acid by retinal dehydrogenaseThese receptors modulate the transcription of genes involved in various biological processes, including cell differentiation, growth, and development .
類似化合物との比較
all-trans-Retinal: The non-labeled form of the compound.
13-cis-Retinal: An isomer of retinal with a different configuration.
11-cis-Retinal: Another isomer involved in the visual cycle.
Uniqueness: all-trans-Retinal-14,15-13C2 is unique due to the incorporation of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This allows researchers to track the compound in various biological and chemical processes, providing insights into reaction mechanisms and pathways that are not possible with non-labeled compounds .
特性
分子式 |
C20H28O |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)(1,2-13C2)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13-/i13+1,15+1 |
InChIキー |
NCYCYZXNIZJOKI-IYFNPHNASA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=[13CH]/[13CH]=O)\C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
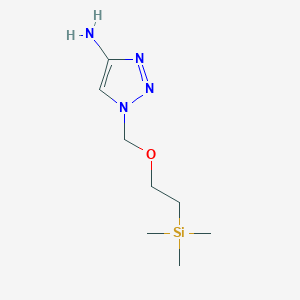
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
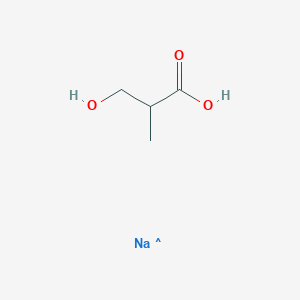
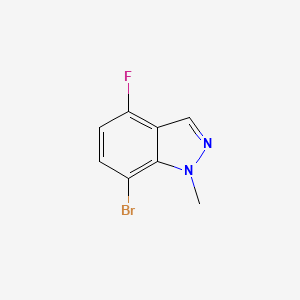

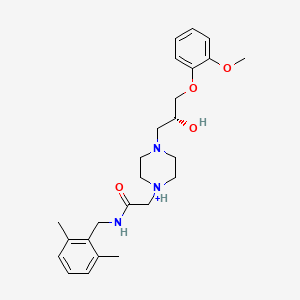
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
